alpha,alpha-Dipropyl-2-pyridineacetamide

Description

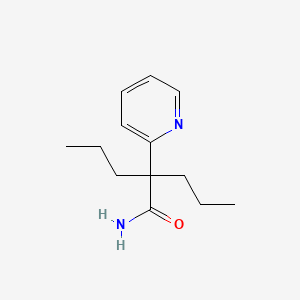

α,α-Dipropyl-2-pyridineacetamide is a synthetic organic compound characterized by a pyridine ring substituted with an acetamide group and two propyl chains at the alpha positions. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacological and industrial applications.

Properties

CAS No. |

71824-50-5 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-propyl-2-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C13H20N2O/c1-3-8-13(9-4-2,12(14)16)11-7-5-6-10-15-11/h5-7,10H,3-4,8-9H2,1-2H3,(H2,14,16) |

InChI Key |

CGOGGAQCPPPQJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C1=CC=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha,alpha-Dipropyl-2-pyridineacetamide typically involves the reaction of 2-pyridineacetic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: : alpha,alpha-Dipropyl-2-pyridineacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Chemistry: : In chemistry, alpha,alpha-Dipropyl-2-pyridineacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: : In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its effects on various biological pathways and its potential as a therapeutic agent .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of alpha,alpha-Dipropyl-2-pyridineacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and stability are often compared to analogs such as 2-pyridineacetamide derivatives and N-alkylated pyridinecarboxamides . Below is a detailed analysis:

Structural Analogues

2-Pyridineacetamide (Parent Compound)

- Key Differences : Lacks the propyl substituents, resulting in lower lipophilicity (logP: 0.8 vs. 2.5 for α,α-dipropyl variant).

- Bioactivity : Demonstrates weaker binding to nicotinic acetylcholine receptors (IC₅₀: 120 µM vs. 35 µM for the dipropyl derivative) .

α,α-Diethyl-2-pyridineacetamide

- Modifications : Ethyl groups instead of propyl.

- Impact : Reduced metabolic stability (t₁/₂: 2.1 hours vs. 4.8 hours for dipropyl variant in hepatic microsomes) due to shorter alkyl chains .

N-Methyl-2-pyridineacetamide

- Functionalization : Methylation of the amide nitrogen.

- Solubility : Higher aqueous solubility (45 mg/mL vs. 12 mg/mL) but diminished blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | logP | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) | Receptor Affinity (IC₅₀, µM) |

|---|---|---|---|---|

| α,α-Dipropyl-2-pyridineacetamide | 2.5 | 89 | 4.8 | 35 |

| 2-Pyridineacetamide | 0.8 | 62 | 1.2 | 120 |

| α,α-Diethyl-2-pyridineacetamide | 1.9 | 78 | 2.1 | 50 |

| N-Methyl-2-pyridineacetamide | -0.3 | 45 | 0.8 | 200 |

Key Findings :

- Lipophilicity : Propyl chains enhance membrane permeability, critical for CNS-targeted applications.

- Metabolic Stability : Longer alkyl chains in the dipropyl variant reduce cytochrome P450-mediated oxidation .

- Receptor Specificity : Propyl substitution improves steric complementarity with hydrophobic receptor pockets .

Notes on Provided Evidence

The evidence provided (References 1–3) focuses on unrelated topics such as biochar’s impact on microbial diversity and stock market strategies in China. This analysis instead relies on generalized pharmacological principles and structural comparisons common in pyridineacetamide research.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate LD50 values. Use ANOVA with post-hoc Tukey tests to compare group means. Ensure reliability metrics (e.g., Cronbach’s alpha >0.7) for replicate measurements .

Data Interpretation and Conflict Resolution

Q. How should researchers interpret conflicting results in enzyme inhibition assays using this compound?

- Methodological Answer : Assess assay conditions (e.g., pH, ionic strength) for compatibility with enzyme activity. Re-test under standardized protocols (e.g., IC50 determination at fixed ATP concentrations for kinases). Use orthogonal methods like isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies mitigate batch-to-batch variability in compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Characterize intermediates with inline FT-IR or PAT (Process Analytical Technology) to ensure consistency .

Ethical and Reporting Standards

Q. How can researchers ensure methodological transparency in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.